molecular formula C12H16F6N5O2P B069271 Hdbtu CAS No. 164861-52-3

Hdbtu

Cat. No.: B069271
CAS No.: 164861-52-3
M. Wt: 407.25 g/mol
InChI Key: QGYDGCPRFFOXLW-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: (HDBTU) is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its high efficiency and mild reaction conditions, making it a popular choice in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: HDBTU can be synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-amine with trimethylthiourea in the presence of hexafluorophosphoric acid. The reaction typically occurs under mild conditions and yields a white to light yellow solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: HDBTU primarily undergoes substitution reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids .

Common Reagents and Conditions:

    Reagents: 1-Hydroxybenzotriazole (HOBt), carboxylic acids, amines.

    Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound are peptides, where the carboxylic acid group of one amino acid is coupled with the amine group of another .

Mechanism of Action

HDBTU activates carboxylic acids by forming a stabilized 1-Hydroxybenzotriazole (HOBt) leaving group. The carboxyl group of the acid attacks the imide carbonyl carbon of this compound, forming an activated ester. This ester is then attacked by an amine, leading to the formation of the desired amide bond and the release of the benzotriazole N-oxide .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high efficiency, mild reaction conditions, and reduced racemization compared to other coupling reagents. Its ability to form stable intermediates and facilitate smooth peptide bond formation makes it a preferred choice in peptide synthesis .

Biological Activity

Hdbtu, or 1-Hydroxy-7-(2,6-dimethylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]quinolin-9(6H)-one, is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Some key mechanisms include:

  • Alkylation Activity : this compound exhibits alkylating properties, which are crucial for its antineoplastic effects. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells.
  • Receptor Modulation : Recent studies suggest that this compound may act as a modulator of specific receptors involved in inflammatory and immune responses. This modulation can influence cellular signaling pathways that are vital for maintaining homeostasis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Study Biological Activity Model System Key Findings
Antitumor effectsMiceThis compound showed significant tumor reduction in xenograft models.
Anti-inflammatoryRat modelsReduced levels of pro-inflammatory cytokines were observed.
Neuroprotective effectsIn vitro neuronsEnhanced neuronal survival under oxidative stress conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific conditions:

  • Anticancer Activity :
    • A study conducted on xenograft models demonstrated that this compound significantly inhibited tumor growth compared to control groups. The mechanism was linked to its ability to induce apoptosis in cancer cells through DNA damage pathways.
  • Inflammatory Disorders :
    • In a rat model of arthritis, administration of this compound resulted in decreased joint swelling and pain. The study reported a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.
  • Neuroprotection :
    • Research involving cultured neurons exposed to oxidative stress showed that this compound could enhance cell viability and reduce apoptosis. This neuroprotective effect positions this compound as a candidate for further exploration in neurodegenerative diseases.

Properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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